molecular formula C15H19N3O B2534916 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine CAS No. 2034551-90-9

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine

Cat. No.: B2534916
CAS No.: 2034551-90-9
M. Wt: 257.337
InChI Key: JBILWHOPXMCPMC-UHFFFAOYSA-N
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Description

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a piperidine scaffold linked to a 3-methyl-1,2,4-oxadiazole ring, both of which are privileged structures in pharmaceutical development . The 1,2,4-oxadiazole heterocycle is noted for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can improve metabolic stability in drug candidates . This moiety is present in several commercially available drugs and is investigated for a wide spectrum of biological activities, including anticancer, antibacterial, and central nervous system (CNS) effects . The integration of the piperidine ring, a common feature in bioactive molecules, further enhances the compound's potential for interaction with various enzymatic targets and receptors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-methyl-5-[(3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-16-15(19-17-12)11-18-9-5-8-14(10-18)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBILWHOPXMCPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and environmentally benign reagents.

Chemical Reactions Analysis

Functionalization of the Piperidine Moiety

The piperidine-phenyl group is introduced through alkylation or Mannich reactions:

  • Mannich Reaction : Formaldehyde and 3-phenylpiperidine react with the oxadiazole-methyl intermediate under basic conditions to form the final product .

  • Nucleophilic Substitution : Alkylation of the oxadiazole-methyl group with halogenated piperidine derivatives (e.g., 3-phenylpiperidine bromide) in the presence of a base (e.g., K₂CO₃).

Key Reaction Conditions :

StepReagents/ConditionsYield*Reference
Oxadiazole FormationPOCl₃, 80°C, 6h~60–75%
Piperidine CouplingFormaldehyde, NaHCO₃, EtOH~50–65%

*Yields estimated from analogous reactions in cited studies.

Reactivity and Stability

  • Acid Sensitivity : The oxadiazole ring is prone to hydrolysis under strong acidic conditions, necessitating pH-neutral or mildly basic environments during synthesis.

  • Thermal Stability : Decomposition occurs above 150°C, requiring controlled temperatures during purification (e.g., column chromatography at ambient conditions).

Key Research Findings

  • Steric Effects : Substitution at the 3-position of the oxadiazole (e.g., methyl groups) enhances metabolic stability compared to bulkier substituents (e.g., pyridyl), which reduce activity .

  • Catalytic Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in alkylation steps by enhancing reagent solubility .

Mechanistic Insights

  • Cyclization Mechanism : The POCl₃-mediated reaction proceeds via activation of the amidoxime’s hydroxyl group, followed by nucleophilic attack by the acyl chloride.

  • Mannich Reaction Pathway : Imine formation between formaldehyde and piperidine precedes nucleophilic addition to the oxadiazole-methyl electrophile .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways.

Antiviral Properties
The compound has also been evaluated for its antiviral activity. For instance, derivatives have been tested against HIV and other viruses, showing moderate protection in vitro . This suggests potential as a therapeutic agent in antiviral drug development.

Enzyme Inhibition
Research highlights the compound's ability to act as an inhibitor for several enzymes. Notably, it has shown strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The structural features of the compound facilitate binding interactions with the enzyme's active site.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives had enhanced antibacterial activity compared to standard antibiotics . Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins.

Case Study 2: Anticancer Research

Another significant application is in anticancer research. Compounds derived from this piperidine structure have been tested for cytotoxicity against cancer cell lines. Results indicated that some derivatives exhibited selective cytotoxicity towards specific cancer types, suggesting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeTested CompoundResultReference
AntimicrobialThis compoundEffective against S. aureus and E. coli
AntiviralDerivativesModerate protection against HIV
Enzyme InhibitionAChE inhibitorsStrong inhibition observed
AnticancerVarious derivativesSelective cytotoxicity in cancer cells

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine involves its interaction with specific molecular targets. The oxadiazole moiety can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl-piperidine

  • Structure : Piperidine substituted at the 4-position with a 3-(trifluoromethylphenyl)-1,2,4-oxadiazole group .
  • Key Differences :
    • The trifluoromethyl (CF₃) group on the oxadiazole enhances electronegativity and lipophilicity compared to the methyl group in the target compound.
    • Increased metabolic stability due to the CF₃ group’s resistance to oxidative degradation.
  • Implications : Likely improved binding to hydrophobic protein pockets but reduced aqueous solubility.

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol

  • Structure : Piperidine substituted with an ethyl-oxadiazole at position 1 and a hydroxyl group at position 3 .
  • Hydroxyl group at position 3 increases polarity (Molecular Weight: 211.26 g/mol; LogP reduced by ~1.5 vs. phenyl).
  • Implications : Enhanced solubility but reduced blood-brain barrier permeability compared to the target compound.

Modifications to the Piperidine Core

5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine

  • Structure : Partially unsaturated tetrahydropyridine ring substituted with methyl-oxadiazole and fluorine .
  • Key Differences: Unsaturation in the piperidine analog alters ring puckering, affecting conformational stability.
  • Implications : May exhibit distinct target selectivity compared to fully saturated piperidine derivatives.

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol

  • Structure : Piperidine substituted with methyl-oxadiazole at position 1 and hydroxymethyl at position 4 .
  • Key Differences :
    • Hydroxymethyl group increases hydrophilicity (Molecular Formula: C₁₀H₁₅N₃O₂).
    • Lacks the phenyl group, reducing aromatic interactions.
  • Implications : Improved solubility but diminished affinity for hydrophobic receptors targeted by the phenyl-substituted compound.

Hybrid and Complex Derivatives

Navacaprantum (1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine)

  • Structure: Quinoline core fused with methyl-oxadiazole and piperidine .
  • Key Differences: Quinoline moiety introduces planar aromaticity, favoring intercalation or π-π stacking. Molecular Weight: 503.24 g/mol (vs. ~290–320 g/mol for simpler piperidine-oxadiazoles).
  • Implications : Likely targets CNS or anticancer pathways distinct from phenylpiperidine derivatives.

N-(1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine

  • Structure : Piperidine linked to benzimidazole, pyridine, and methyl-oxadiazole groups .
  • Key Differences :
    • Extended aromatic systems (benzimidazole, pyridine) enhance π-stacking and charge-transfer interactions.
    • Higher molecular weight (m/z = 504.2 [M+H]⁺) suggests prolonged metabolic half-life.
  • Implications: Potential use in high-affinity enzyme inhibition (e.g., kinases) due to multi-ring interactions.

Biological Activity

The compound 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine is a derivative of the 1,2,4-oxadiazole moiety, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound can be characterized by its molecular formula C15H18N4OC_{15}H_{18}N_4O. The presence of the oxadiazole ring is crucial for its biological activity, as compounds containing this structure have been associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. In particular:

CompoundActivityMIC (µg/mL)Reference
This compoundAntibacterial32
1-(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanolAntifungal64

The compound's mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation in vitro. The antiproliferative effects are attributed to their ability to induce apoptosis in cancer cells.

StudyCell LineIC50 (µM)Reference
Compound AMCF7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)15

The biological activity of this compound is thought to arise from several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing the oxadiazole moiety have been shown to inhibit enzymes such as DNA topoisomerases and protein kinases.
  • Induction of Apoptosis : Oxadiazoles can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their cytoprotective effects.

Case Studies

Recent studies have provided insights into the efficacy and safety profiles of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) demonstrated that a series of oxadiazole derivatives exhibited potent activity against Mycobacterium bovis with MIC values ranging from 4–8 µM. Molecular docking studies suggested strong binding affinities to target enzymes involved in fatty acid biosynthesis .
  • Anticancer Research : A comprehensive evaluation by Paruch et al. (2020) focused on the anticancer properties of various oxadiazole derivatives against multiple cancer cell lines. The results indicated that modifications to the piperidine structure enhanced cytotoxicity against resistant cancer strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine?

  • Methodological Answer : The synthesis of oxadiazole-piperidine hybrids often employs cyclocondensation of amidoximes with activated carbonyl groups . For example, mixed anhydride approaches (using reagents like N-methylpiperidine as a base) minimize racemization and side reactions during heterocycle formation . Enantioselective alkylation of piperidine precursors, as demonstrated in 3-alkylpiperidine synthesis, can improve regioselectivity via TFA-mediated cyclization and column chromatography purification .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C-NMR is essential for confirming stereochemistry and substituent positions, particularly for distinguishing methyl-oxadiazole and phenylpiperidine moieties .
  • HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to assess purity, as validated in pharmacopeial standards for related piperidine derivatives .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., C10H13N3O for analogs) and fragmentation patterns .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., for cannabinoid or serotonin receptors) to screen for activity, as done for structurally similar 1,2,4-oxadiazole derivatives .
  • Enzyme Inhibition Studies : Employ fluorogenic substrates in kinetic assays (e.g., for kinases or phosphatases) to quantify IC50 values .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for synthesizing this compound with high stereochemical fidelity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) enable in silico optimization of reaction conditions. ICReDD’s integrated approach uses computational data to narrow experimental parameters, reducing trial-and-error cycles . For stereochemical control, molecular docking simulations can predict enantiomer stability during piperidine alkylation steps .

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo pharmacokinetics) to identify model-specific biases .
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl-oxadiazole vs. phenylpiperidine groups) to isolate key pharmacophores .

Q. What advanced separation technologies are suitable for isolating stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with hexane-isopropanol mobile phases, optimized for piperidine analogs .
  • Membrane Separation : Apply enantioselective membranes (e.g., cyclodextrin-functionalized) to enhance resolution during large-scale purification .

Q. How can researchers design stable formulations of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Hydrochloride salts (common for piperidine derivatives) improve solubility and stability, as seen in analogs like 2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride .
  • Lyophilization : Use cryoprotectants (e.g., trehalose) to stabilize freeze-dried formulations for long-term storage .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rates for DSC melting point analysis) .
  • Cross-Lab Validation : Share samples with independent labs using identical NMR parameters (e.g., 400 MHz, DMSO-d6 solvent) to confirm spectral assignments .

Q. What strategies validate the proposed mechanism of action when conflicting biochemical data arise?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm interactions with target proteins .
  • CRISPR Knockout Models : Use gene-edited cell lines to eliminate putative targets and assess residual activity .

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